

comparative analysis of iGOT1-01 in different cancer cell lines

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Compound of Interest

Compound Name: **iGOT1-01**
Cat. No.: **B1674425**

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iGOT1-01: A Comparative Analysis in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

iGOT1-01 has emerged as a small molecule inhibitor of aspartate aminotransferase 1 (GOT1), a key enzyme in cellular metabolism, particularly in cancer.^{[1][2]} This guide provides a comparative analysis of **iGOT1-01**'s performance in different cancer cell lines, supported by available experimental data. It also delves into the underlying mechanism of action and provides detailed experimental protocols for key assays.

Performance and Efficacy of iGOT1-01

iGOT1-01 demonstrates inhibitory activity against GOT1, an enzyme crucial for maintaining redox homeostasis and supporting the proliferation of certain cancer cells, particularly those with KRAS mutations.^{[3][4]} The primary mechanism of action involves the inhibition of the malate-aspartate shuttle, leading to a disruption in NADH and aspartate levels, which in turn affects nucleotide synthesis and the cell's ability to manage oxidative stress.^[4]

In Vitro Inhibitory Activity

The inhibitory potency of **iGOT1-01** against the GOT1 enzyme has been determined through various biochemical assays.

Assay Type	Target	IC50 (μM)
GLOX/HRP-coupled assay	GOT1	~11.3[1]
MDH1-coupled assay	GOT1	84.6[1]

It is important to note that **iGOT1-01** has also been shown to inhibit GOT2, the mitochondrial isoform of aspartate aminotransferase, suggesting it may function as a dual GOT1/GOT2 inhibitor.[1] This dual inhibitory action could have broader metabolic consequences than selective GOT1 inhibition alone.

Cellular Proliferation and Viability

The anti-proliferative effects of **iGOT1-01** have been evaluated in pancreatic and colon cancer cell lines.

Cell Line	Cancer Type	Assay	Endpoint	Results
PaTu8902	Pancreatic Cancer	Proliferation Assay	Growth Inhibition	Dose-dependent inhibition[1]
DLD1	Colon Cancer	Proliferation Assay	Growth Inhibition	More sensitive to inhibition than PaTu8902[1]
PaTu8902	Pancreatic Cancer	Cell Titer Glo / Alamar Blue	Acute Viability (3h)	Little to no toxicity at 200 μM[1]
DLD1	Colon Cancer	Cell Titer Glo / Alamar Blue	Acute Viability (3h)	Little to no toxicity at 200 μM[1]

A direct comparison with the pan-transaminase inhibitor aminoxyacetate (AOA) showed that DLD1 colon cancer cells were more sensitive to both inhibitors than PaTu8902 pancreatic cancer cells.[1]

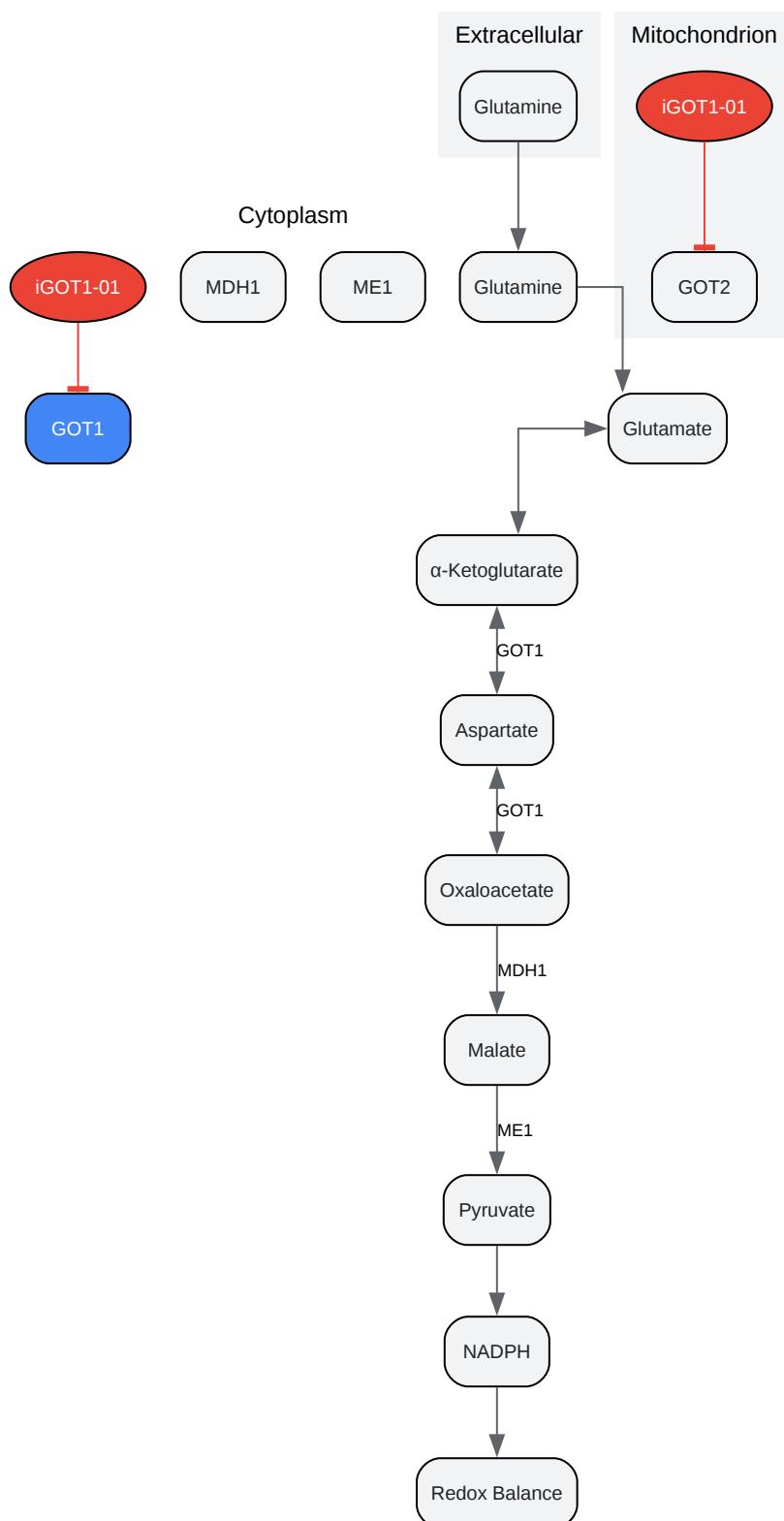
Mechanism of Action: Beyond Apoptosis to Ferroptosis

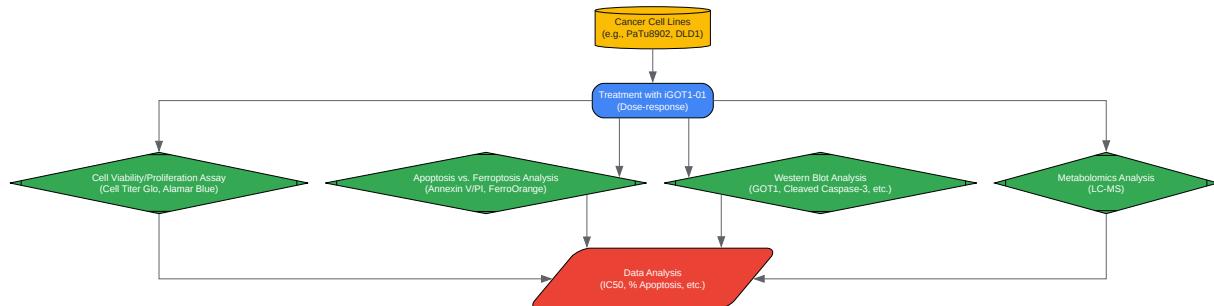
While apoptosis is a common mechanism of cell death induced by anti-cancer agents, recent evidence suggests that GOT1 inhibition, including by **iGOT1-01**, may primarily induce a non-apoptotic form of cell death called ferroptosis in pancreatic cancer cells.^{[5][6][7]} Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.

Inhibition of GOT1 has been shown to repress mitochondrial metabolism, leading to a catabolic state and an increase in labile iron pools through autophagy.^{[5][7]} This increase in available iron potentiates the effects of ferroptotic stimuli.^{[5][7]}

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved, the following diagrams have been generated using the DOT language.





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